molecular formula C20H14ClFN2O2 B238804 3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide

3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide

Cat. No. B238804
M. Wt: 368.8 g/mol
InChI Key: LARGPKOAXXZAQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide, also known as CFTR inhibitor-172, is a small molecule inhibitor that has been extensively studied for its potential use in treating cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. CFTR inhibitor-172 has been shown to selectively inhibit the activity of mutant CFTR channels, which could potentially restore normal ion transport and improve clinical outcomes for CF patients.

Mechanism Of Action

3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide inhibitor-172 works by binding to a specific site on the mutant 3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide channel, which prevents the channel from opening and allowing ions to pass through. This inhibition of ion transport can potentially restore normal ion concentrations in the airway surface liquid of CF patients, which could improve mucociliary clearance and reduce the risk of bacterial infections.

Biochemical And Physiological Effects

3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide inhibitor-172 has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide inhibitor-172 can reduce the activity of mutant 3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide channels, increase the stability of the channel protein, and reduce the production of inflammatory cytokines. In vivo studies in CF animal models have shown that 3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide inhibitor-172 can improve airway surface liquid volume, reduce mucus viscosity, and improve lung function.

Advantages And Limitations For Lab Experiments

3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide inhibitor-172 has several advantages for lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and purify. It has also been extensively characterized in vitro and in vivo, which makes it a well-established tool for studying 3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide function. However, 3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide inhibitor-172 also has some limitations. It is not a specific inhibitor of 3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide, as it can also inhibit other ion channels at high concentrations. It also has limited solubility in water, which can make it difficult to use in certain experimental systems.

Future Directions

There are several future directions for research on 3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide inhibitor-172. One area of focus is on improving the selectivity of the inhibitor for mutant 3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide channels, which could reduce the risk of off-target effects. Another area of focus is on developing more potent and soluble analogs of 3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide inhibitor-172, which could improve its efficacy in vivo. Finally, there is ongoing research on combining 3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide inhibitor-172 with other 3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide modulators, such as potentiators and correctors, to develop more effective combination therapies for CF.

Synthesis Methods

The synthesis of 3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide inhibitor-172 has been described in several publications. In general, the synthesis involves the reaction of 4-fluoro-3-nitrobenzoic acid with 4-aminobenzophenone to form the intermediate 4-(4-fluorobenzoyl)amino)benzoic acid. This intermediate is then coupled with 3-chlorobenzoyl chloride to form the final product, 3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide inhibitor-172.

Scientific Research Applications

3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide inhibitor-172 has been extensively studied for its potential use in treating CF. In vitro studies have shown that 3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide inhibitor-172 can selectively inhibit the activity of mutant 3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide channels, while having little effect on wild-type 3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide channels. This selectivity is important, as it suggests that 3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide inhibitor-172 could potentially restore normal ion transport in CF patients without affecting other ion channels in the body.

properties

Product Name

3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide

Molecular Formula

C20H14ClFN2O2

Molecular Weight

368.8 g/mol

IUPAC Name

3-chloro-N-[4-[(4-fluorobenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C20H14ClFN2O2/c21-15-3-1-2-14(12-15)20(26)24-18-10-8-17(9-11-18)23-19(25)13-4-6-16(22)7-5-13/h1-12H,(H,23,25)(H,24,26)

InChI Key

LARGPKOAXXZAQJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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